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Core Science & Biosynthesis

Foundational

Brexpiprazole Di-N-Oxide chemical structure and physicochemical properties

An In-depth Technical Guide to Brexpiprazole Di-N-Oxide for Drug Development Professionals Executive Summary Brexpiprazole is a novel serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophren...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Brexpiprazole Di-N-Oxide for Drug Development Professionals

Executive Summary

Brexpiprazole is a novel serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. A comprehensive understanding of its metabolic fate is paramount for a complete toxicological and pharmacological profile. This guide provides a detailed technical overview of Brexpiprazole Di-N-Oxide, a metabolite formed through oxidative metabolism. We will delve into its chemical structure, physicochemical properties, metabolic origins, and the analytical methodologies required for its synthesis and quantification. This document serves as a critical resource for researchers, analytical scientists, and drug metabolism professionals involved in the development and lifecycle management of brexpiprazole.

Part 1: Chemical Identity and Structure

Brexpiprazole Di-N-Oxide is a product of the oxidation of two tertiary nitrogen atoms within the parent brexpiprazole molecule. Its definitive identification and characterization are essential for its use as a reference standard in metabolic and stability studies.

  • IUPAC Name : 1-(Benzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine 1,4-dioxide[1][2]

  • CAS Number : 2247155-42-4[1][3]

  • Molecular Formula : C₂₅H₂₇N₃O₄S[4]

  • Molecular Weight : 465.57 g/mol [5]

(2D Chemical Structure of Brexpiprazole Di-N-Oxide) A 2D representation of the chemical structure would be inserted here, visually detailing the two N-oxide moieties on the piperazine ring.

Part 2: Physicochemical Properties

The physicochemical characteristics of a metabolite directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the strategy for its analytical detection. While experimental data for Brexpiprazole Di-N-Oxide is not extensively published, computational predictions provide valuable initial parameters.

Causality Behind Experimental Choices: The determination of properties like pKa, LogP, and aqueous solubility is critical. For instance, LogP (lipophilicity) dictates the compound's ability to cross biological membranes and its potential for bioaccumulation. The pKa is essential for developing robust chromatographic separation methods, as the pH of the mobile phase will determine the analyte's ionization state and, consequently, its retention on a reverse-phase column.

PropertyValue (Computed)Significance in Drug Development
Molecular Weight465.57 g/mol [5]Fundamental for all stoichiometric calculations and mass spectrometry analysis.
XLogP33.3Indicates moderate lipophilicity, suggesting potential for membrane permeability.[4]
Polar Surface Area (PSA)103 Ų[4]Increased PSA compared to the parent drug suggests lower passive diffusion across the blood-brain barrier.
Hydrogen Bond Donors1Influences solubility and binding interactions with biological targets.[4]
Hydrogen Bond Acceptors6Influences solubility and binding interactions.[4]

Part 3: Metabolic Formation and Significance

Brexpiprazole undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[6][7][8][9][10] Metabolic pathways include hydroxylation, S-oxidation, and N-oxidation.[6][10][11] Brexpiprazole Di-N-Oxide is formed through the sequential oxidation of the nitrogen atoms in the piperazine ring.

Trustworthiness Through Mechanistic Understanding: Identifying the specific CYP isozymes responsible for metabolite formation is a self-validating system. It allows researchers to predict potential drug-drug interactions (DDIs). For example, co-administration of brexpiprazole with a strong CYP3A4 inhibitor (like ketoconazole) would be expected to increase the plasma concentration of the parent drug and alter the metabolite profile, a hypothesis that can be and has been tested in clinical DDI studies.

G cluster_enzymes Brexpiprazole Brexpiprazole MonoNoxide Brexpiprazole Mono-N-Oxide Brexpiprazole->MonoNoxide N-Oxidation CYP_Enzymes CYP3A4 / CYP2D6 Brexpiprazole->CYP_Enzymes Metabolized by DiNoxide Brexpiprazole Di-N-Oxide MonoNoxide->DiNoxide N-Oxidation MonoNoxide->CYP_Enzymes

Caption: Metabolic N-Oxidation pathway of Brexpiprazole.

Part 4: Directed Synthesis for Use as an Analytical Standard

To accurately quantify a metabolite in biological or stability samples, a pure analytical reference standard is required. Brexpiprazole Di-N-Oxide can be synthesized via the direct oxidation of brexpiprazole.

Expertise in Action: The choice of m-Chloroperoxybenzoic acid (m-CPBA) is deliberate. It is a widely used and effective reagent for the oxidation of tertiary amines to N-oxides with good selectivity and under mild reaction conditions. Using dichloromethane as a solvent is advantageous as it is relatively inert and allows for easy workup and product isolation. The final pH adjustment is critical to ensure the N-oxide, which can be basic, precipitates from the aqueous solution for collection.

Protocol: Synthesis of Brexpiprazole Di-N-Oxide
  • Dissolution: Suspend Brexpiprazole (5.0 g, 0.011 mol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.[12]

  • Oxidation: Add m-Chloroperoxybenzoic acid (m-CPBA) (3.6 g, 0.011 mol, assuming ~77% purity) portion-wise to the stirred suspension at room temperature.[12] Note: For the di-oxide, a molar excess of m-CPBA (≥2.2 equivalents) would be required.

  • Reaction Monitoring: Stir the reaction mass for 1-2 hours at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench the reaction by adding water (50 mL).[12]

  • pH Adjustment & Precipitation: Adjust the pH of the biphasic mixture to 9–10 using a 10% aqueous sodium hydroxide solution. This neutralizes the m-chlorobenzoic acid byproduct and precipitates the N-oxide product.[12]

  • Isolation: Filter the precipitated solid, wash thoroughly with water, and dry under a vacuum to yield Brexpiprazole Di-N-Oxide.

  • Characterization: Confirm the identity and purity of the synthesized standard using LC-MS, ¹H-NMR, and HPLC.

Part 5: Analytical Methodologies

A validated, stability-indicating analytical method is crucial for distinguishing the parent drug from its metabolites and degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique.

Protocol: Stability-Indicating RP-HPLC Method for Brexpiprazole and its N-Oxide Impurity

This protocol is designed to separate brexpiprazole from potential oxidative degradants, including the Di-N-Oxide.

  • Chromatographic System:

    • Column: Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm) or equivalent C18 column.[13]

    • Mobile Phase: Isocratic elution with a mixture of 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile (50:50, v/v).[13][14]

    • Flow Rate: 1.0 - 1.5 mL/min.[13][15]

    • Detection: UV detection at 215 nm.[14]

    • Column Temperature: 30°C.[15]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the Brexpiprazole Di-N-Oxide reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the test sample (e.g., from a forced degradation study) in the mobile phase to a similar target concentration.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

    • Record the chromatograms and determine the retention times and peak areas. The method should demonstrate baseline separation between the brexpiprazole peak and the Di-N-Oxide peak.

  • Method Validation (per ICH Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities by analyzing stressed samples (acid, base, peroxide, thermal, photolytic). Brexpiprazole is known to be particularly sensitive to oxidative degradation.[13][16]

    • Linearity, Accuracy, and Precision: Establish these parameters across a range of concentrations to ensure the method is reliable for quantification.

G cluster_Prep cluster_Analysis cluster_Data Sample Bulk Drug or Formulation Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Isocratic Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Reference Standard Integration->Quantification Report Report Results Quantification->Report

Caption: General workflow for RP-HPLC analysis of Brexpiprazole Di-N-Oxide.

Conclusion and Future Directions

Brexpiprazole Di-N-Oxide is a relevant metabolite and potential impurity of brexpiprazole that warrants careful study. This guide has outlined its chemical identity, metabolic formation, and the necessary analytical frameworks for its synthesis and quantification. While computational data provides a solid foundation, future work must prioritize the experimental determination of its core physicochemical properties. Furthermore, assessing the pharmacological and toxicological activity of Brexpiprazole Di-N-Oxide, however minor, is essential for a complete safety profile of the parent drug, aligning with modern regulatory expectations for metabolite characterization.

References

  • ResearchGate. (n.d.). Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. Retrieved from [Link]

  • Taylor & Francis Online. (2021, March 9). Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. Retrieved from [Link]

  • NMU Commons. (2022, April 24). A Psychopharmacology Review of Brexpiprazole. Retrieved from [Link]

  • PharmGKB. (n.d.). Brexpiprazole Pathway, Pharmacokinetics. Retrieved from [Link]

  • Taylor & Francis Online. (2021, March 9). Full article: Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. Retrieved from [Link]

  • PubMed. (2021, March 9). Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. Retrieved from [Link]

  • PubChem. (n.d.). Brexpiprazole Di-N-Oxide. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2018, November 15). Extract from Clinical Evaluation: Brexpiprazole. Retrieved from [Link]

  • Veeprho. (n.d.). Brexpiprazole N-Oxide Impurity | CAS 1191900-58-9. Retrieved from [Link]

  • PubMed. (2019, May 15). In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Brexpiprazole N-Oxide. Retrieved from [Link]

  • ResearchGate. (2019, February 8). In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry | Request PDF. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Retrieved from [Link]

  • Walsh Medical Media. (2019, May 29). Quantitative Determination of Brexpiprazole by RP-HPLC Method. Retrieved from [Link]

  • New Drug Approvals. (2019, March 26). Brexpiprazole. Retrieved from [Link]

  • PubMed. (2014, September 15). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Retrieved from [Link]

  • International Journal for Innovative Research in Multidisciplinary Field. (2022, May 5). Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). RP- HPLC method for determination of brexpiprazole in the presence of its oxidative-induced degradation product. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on Quantification of Brexpiprazole in Its Bulk and Pharmaceutical Dosage Form by Various Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2018, October 5). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Retrieved from [Link]

  • Veeprho. (n.d.). Brexpiprazole Di-N-Oxide | CAS 2247155-42-4. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018060916A1 - Process for the preparation of brexpiprazole and intermediates thereof.
  • MACHINERY. (n.d.). Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. Retrieved from [Link]

  • SynThink. (n.d.). Brexpiprazole DiOxide - Reference Standard. Retrieved from [Link]

Sources

Exploratory

Pharmacological and Structural Profiling of the Brexpiprazole Di-N-Oxide Metabolite: A Technical Whitepaper

Executive Summary Brexpiprazole is a highly potent serotonin-dopamine activity modulator (SDAM) utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. While its primary in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brexpiprazole is a highly potent serotonin-dopamine activity modulator (SDAM) utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. While its primary in vivo metabolism is driven by the cytochrome P450 system, the drug is also susceptible to oxidative degradation, leading to the formation of N-oxide impurities. This whitepaper provides an in-depth technical analysis of Brexpiprazole Di-N-Oxide (CAS 2247155-42-4) , an oxidative degradant and potential metabolite[1]. By examining the structural modifications at the piperazine core, we elucidate the mechanistic causality behind its lack of pharmacological activity and provide self-validating experimental protocols for its synthesis and in vitro profiling.

The Metabolic and Degradation Landscape of Brexpiprazole

The pharmacological efficacy of brexpiprazole is strictly attributed to the parent compound. In vivo, brexpiprazole is primarily metabolized by CYP3A4 and CYP2D6 into its major circulating metabolite, brexpiprazole S-oxide (DM-3411)[2]. Although DM-3411 accounts for a significant portion of plasma exposure, it exhibits drastically reduced pharmacological potency and fails to cross the blood-brain barrier (BBB) effectively[2][3].

Conversely, the piperazine ring of brexpiprazole is highly vulnerable to chemical oxidation. Under oxidative stress, the tertiary amines of the piperazine ring undergo N-oxidation, sequentially forming Brexpiprazole N-Oxide and subsequently Brexpiprazole Di-N-Oxide[4].

Pathway BRZ Brexpiprazole (Active API) SOX Brexpiprazole S-oxide (DM-3411) BRZ->SOX CYP3A4 / CYP2D6 (In Vivo) NOX Brexpiprazole N-Oxide (CAS 1191900-58-9) BRZ->NOX Mild Oxidation (H2O2) DNOX Brexpiprazole Di-N-Oxide (CAS 2247155-42-4) BRZ->DNOX Forced Degradation NOX->DNOX Strong Oxidation (Excess H2O2 / Heat)

Metabolic and oxidative degradation pathways of Brexpiprazole.

Pharmacological Activity: The Mechanistic Basis of Inactivity

As a Senior Application Scientist, it is critical to look beyond empirical binding data and understand the causality of receptor-ligand interactions. Brexpiprazole Di-N-Oxide is pharmacologically inactive. This inactivity is not arbitrary; it is a direct consequence of fundamental GPCR binding mechanics and physicochemical shifts.

Disruption of the Asp3.32 Salt Bridge

Brexpiprazole exerts its partial agonist and antagonist effects by binding to the orthosteric pockets of aminergic G protein-coupled receptors (GPCRs), specifically Dopamine D2, Serotonin 5-HT1A, and 5-HT2A receptors. A universal requirement for binding to these aminergic GPCRs is the presence of a basic nitrogen atom (found in brexpiprazole's piperazine ring) that becomes protonated at physiological pH[5].

This protonated nitrogen forms a critical, charge-reinforced hydrogen bond (a salt bridge) with a highly conserved Aspartic acid residue (Asp3.32 ) located in transmembrane helix 3 (TM3) of the receptor[5][6]. In Brexpiprazole Di-N-Oxide, both nitrogen atoms of the piperazine ring are oxidized. The formation of the N-oxide dative bonds completely abolishes the basicity of these nitrogens. Without a protonated amine, the molecule cannot form the essential ionic interaction with Asp3.32, resulting in a catastrophic loss of receptor binding affinity.

Blood-Brain Barrier (BBB) Exclusion

For an antipsychotic to exert central nervous system (CNS) effects, it must traverse the lipophilic blood-brain barrier. The di-N-oxidation introduces two highly polar oxygen atoms, drastically increasing the Topological Polar Surface Area (TPSA) and altering the molecule's partition coefficient (LogP). Similar to the S-oxide metabolite (DM-3411), the increased polarity of the Di-N-Oxide prevents passive diffusion across the BBB, rendering it centrally inactive even if residual receptor affinity were present[2][3].

Comparative Profiling

The table below summarizes the critical physicochemical and pharmacological shifts between the parent API and its oxidized variants.

PropertyBrexpiprazole (Parent API)Brexpiprazole S-Oxide (DM-3411)Brexpiprazole Di-N-Oxide
Primary Formation N/AIn vivo (CYP3A4 / CYP2D6)In vitro (Oxidative Degradation)
Receptor Affinity (D2/5-HT) Sub-nanomolar ( Ki​ < 1 nM)Low / Clinically InsignificantAbolished
Asp3.32 Interaction Strong (Protonated Amine)Maintained (Sterically Hindered)Destroyed (Loss of Basicity)
BBB Permeability High (Readily crosses)Very Low (Excluded)Very Low (Excluded)
Pharmacological Role Active SDAMInactive Circulating MetaboliteInactive Impurity / Degradant

Experimental Methodologies

To validate the structural and pharmacological profile of the Di-N-Oxide metabolite, researchers must employ self-validating experimental systems. The following protocols detail the forced degradation synthesis of the compound and its subsequent in vitro pharmacological evaluation.

Protocol 1: Oxidative Forced Degradation Synthesis

This protocol utilizes heat-induced oxidative stress to force the N-oxidation of the piperazine core, generating the Di-N-Oxide degradant for analytical isolation[4][7].

  • Sample Preparation: Accurately weigh 50 mg of Brexpiprazole API and transfer it into a 100 mL volumetric flask.

  • Oxidative Stress Induction: Add 10 mL of 10% Hydrogen Peroxide ( H2​O2​ ) to the flask to serve as the primary oxidizing agent[4].

  • Thermal Catalysis: Subject the mixture to heat-induced stress by placing it in a water bath at 80°C for 2 hours (Alternatively, maintain at room temperature for 24 hours for a slower degradation kinetic)[7].

  • Quenching & Dilution: Remove from heat, allow to cool to ambient temperature, and dilute to the 100 mL mark with an HPLC-grade diluent (e.g., Methanol:Water 50:50 v/v).

  • Isolation: Inject the stressed sample into a Preparative RP-HPLC system. Monitor at 215 nm (PDA detector) and collect the fraction corresponding to the highly polar Di-N-Oxide peak (which will elute significantly earlier than the parent peak due to increased polarity). Lyophilize the fraction to obtain the pure standard.

Protocol 2: In Vitro Radioligand Binding Assay

To empirically prove the loss of GPCR affinity due to the destruction of the Asp3.32 interaction, a competitive radioligand binding assay is employed.

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human Dopamine D2 receptors. Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation Setup: In a 96-well assay plate, combine 50 µg of membrane protein per well with a constant concentration of [3H] -spiperone (a D2 antagonist radioligand).

  • Competitor Addition: Add varying concentrations of the isolated Brexpiprazole Di-N-Oxide (ranging from 10−10 to 10−4 M) to generate a displacement curve.

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state binding kinetics.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to minimize non-specific binding.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure the bound radioactivity using a liquid scintillation counter. Calculate IC50​ and Ki​ values using non-linear regression analysis.

Workflow Step1 1. Prepare CHO Cell Membranes (Expressing D2/5-HT Receptors) Step2 2. Incubate with Radioligand & Di-N-Oxide Competitor Step1->Step2 Step3 3. Rapid Vacuum Filtration (Harvest Bound Membranes) Step2->Step3 Step4 4. Wash with Ice-Cold Buffer (Remove Unbound Ligands) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantify Radioactivity) Step4->Step5

In vitro radioligand binding assay workflow for receptor affinity profiling.

Conclusion

Brexpiprazole Di-N-Oxide represents a critical node in the stability profiling of brexpiprazole. While it shares the robust benzothiophene and quinolinone pharmacophores of the parent drug, the oxidative neutralization of its basic piperazine nitrogens fundamentally breaks the "key-and-lock" mechanism required for aminergic GPCR activation. By understanding the structural necessity of the Asp3.32 salt bridge, researchers can definitively categorize this degradant as pharmacologically inert, streamlining both quality control and pharmacokinetic evaluations during drug development.

References

  • Brexpiprazole Pathway, Pharmacokinetics - ClinPGx. clinpgx.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGceHzJViazSB80khdbtr9AQFgN6UhlxlGjnrLWOHne7OgFTN2nEG-yOO9VeXgPnSnjIv3iJNy2HYmsOz-BiVXpo1kwpceVvlf7J4YBOf1RLO66Mn-tdRUYYlzc_l6e8TTfonCPeY=]
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Sources

Foundational

Brexpiprazole Di-N-Oxide: Comprehensive Safety, Handling, and Analytical Profiling Guide

Executive Summary Brexpiprazole is an atypical antipsychotic deployed primarily for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder[1][2]. During its synthesis, formulation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brexpiprazole is an atypical antipsychotic deployed primarily for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder[1][2]. During its synthesis, formulation, and lifecycle, the active pharmaceutical ingredient (API) is vulnerable to oxidative degradation, leading to the formation of process-related impurities[3]. Brexpiprazole Di-N-Oxide (CAS: 2247155-42-4) is a critical impurity characterized by the complete oxidation of its piperazine core[1][4]. As regulatory bodies (e.g., FDA, EMA, ICH) mandate strict impurity thresholds (typically ≤0.15%), understanding the safety profile, formation mechanisms, and analytical handling of this compound is essential for drug development professionals[2][3].

Chemical Identity and Molecular Properties

Brexpiprazole Di-N-Oxide serves as a high-purity pharmaceutical reference standard used strictly for analytical method development, validation, and quality control[5].

Table 1: Chemical and Physical Properties [4][5]

Parameter Value
IUPAC Name 7-[4-[4-(1-benzothiophen-4-yl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-1H-quinolin-2-one
CAS Number 2247155-42-4
Molecular Formula C25H27N3O4S
Molecular Weight 465.57 g/mol

| Topological Polar Surface Area | 103 Ų |

Safety Data Sheet (SDS) Parameters & Handling Guidelines

While the parent API modulates dopamine and serotonin receptors[2][6], its isolated impurities are classified strictly for laboratory and scientific use, and are not intended for human or animal consumption[5][7]. The handling of Brexpiprazole Di-N-Oxide must adhere to stringent laboratory safety protocols to mitigate exposure risks.

Table 2: SDS Hazard and Handling Requirements [8]

Category Guideline / Requirement
General Precautions Wash face, hands, and exposed skin thoroughly after handling. Use only in well-ventilated areas or outdoors.
Respiratory Protection Wear respiratory protection (e.g., NIOSH-approved respirator) to avoid breathing dust, fumes, or vapors.
Skin & Eye Protection Handle with inspected gloves (EN 374 standard). Wear a face shield and safety glasses (EN 166).
First Aid (Inhalation) Move the person to fresh air. If not breathing, give artificial respiration and consult a physician immediately.
First Aid (Ingestion) Never give anything by mouth to an unconscious person. Rinse mouth with water and contact a POISON CENTER.
Storage Store locked up in a cool, dry, well-ventilated place. Keep the container tightly closed away from ignition sources.

| Disposal | Dispose of contents via an approved waste disposal plant (e.g., a chemical incinerator equipped with an afterburner). |

Mechanistic Causality of Di-N-Oxide Formation

From a process chemistry standpoint, the formation of Brexpiprazole Di-N-Oxide is a direct consequence of oxidative stress on the API's piperazine ring[3][6]. The two tertiary amine nitrogens within the piperazine moiety are highly nucleophilic. When exposed to oxidizing agents—such as m-chloroperoxybenzoic acid (m-CPBA) during forced degradation studies—these nitrogens undergo electrophilic attack by the peroxy oxygen[3].

The causality behind using m-CPBA in synthetic replication is its selective efficacy: it acts as an efficient oxygen donor that oxidizes the piperazine nitrogens to form coordinate covalent N-O bonds without cleaving the more robust quinolinone or benzothiophene rings[3][6].

OxidationMechanism BRX Brexpiprazole (API) Piperazine Core NOX Mono-N-Oxide Intermediate BRX->NOX + [O] MCPBA Oxidizing Agent (m-CPBA) MCPBA->NOX DNOX Brexpiprazole Di-N-Oxide (Target Impurity) MCPBA->DNOX NOX->DNOX + [O]

Oxidation pathway of Brexpiprazole to its Di-N-Oxide impurity via m-CPBA.

Analytical Protocols: Isolation and Quantification

To ensure pharmaceutical quality, impurities must be synthesized, isolated, and quantified to establish robust control strategies[3]. The following self-validating protocols detail this workflow.

Step-by-Step Methodology: Synthesis and Isolation

This protocol leverages differential solubility and acid-base chemistry to isolate the impurity[3].

  • Suspension: Suspend 5.0 g (0.011 mol) of Brexpiprazole API in 50 mL of dichloromethane (DCM). Causality: DCM effectively solvates the organic intermediates while remaining completely inert to mild oxidation.

  • Oxidation: Add 3.6 g (0.011 mol) of m-CPBA at room temperature. Causality: This stoichiometric ratio provides the necessary oxygen equivalents to drive the complete oxidation of both piperazine nitrogens.

  • Reaction Monitoring: Stir the reaction mass for 1 hour. Monitor via Thin-Layer Chromatography (TLC) to confirm the complete consumption of the parent API.

  • Quenching & pH Adjustment: Quench the reaction by adding 50 mL of water and adjust the pH to 9–10 using a 10% sodium hydroxide (NaOH) solution. Causality: This is a critical self-validating purification step. The alkaline environment neutralizes the byproduct (m-chlorobenzoic acid) into a water-soluble sodium salt, while the target Di-N-Oxide precipitates out of the organic matrix.

  • Filtration: Filter and dry the precipitated solid to yield high-purity Brexpiprazole Di-N-Oxide[3].

Step-by-Step Methodology: HPLC-MS Quantification
  • Sample Preparation: Dissolve the isolated solid in an appropriate diluent (e.g., Acetonitrile:Water)[9].

  • Column Selection: Utilize a C18 Reverse-Phase column. Causality: The highly polar N-O dipoles significantly reduce the hydrophobicity of the Di-N-Oxide compared to the parent API, ensuring it elutes earlier and provides clear baseline resolution.

  • Mobile Phase Gradient: Employ a gradient of 0.1% Formic Acid in Water and Acetonitrile to ensure sharp peak resolution.

  • Detection: Use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Causality: The compound readily accepts a proton, yielding a distinct [M+H]+ peak at m/z 466.57, which confirms the mass addition of +32 Da (two oxygen atoms) relative to brexpiprazole[3][4].

AnalyticalWorkflow Prep Sample Preparation (DCM / EtOAc) Extract Alkaline Extraction (pH 9-10) Prep->Extract Quench & Adjust LC RP-HPLC Separation (C18 Column) Extract->LC Inject Aliquot MS ESI-MS / UV Detection (Quantification) LC->MS Elute Impurities

Step-by-step analytical workflow for isolating and quantifying Di-N-Oxide.

References

  • Title: Brexpiprazole Di-N-Oxide | 2247155-42-4 Source: Chemicea Pharmaceuticals URL: 1

  • Title: Buy Brexpiprazole Di-N-Oxide (EVT-13981000) Source: EvitaChem URL: 6

  • Title: Brexpiprazole Impurities and Related Compound Source: Veeprho URL: 2

  • Title: Brexpiprazole Di-N-Oxide | C25H27N3O4S | CID 163203186 Source: PubChem - NIH URL: 4

  • Title: Brexpiprazole Di-N-Oxide Source: SRIRAMCHEM URL: 5

  • Title: Brexpiprazole N-Oxide | 1191900-58-9 Source: SynZeal URL: 7

  • Title: MSDS REACH (Brexpiprazole N-Oxide) Source: CLEARSYNTH URL: 8

  • Title: Brexpiprazole - Sigma-Aldrich Source: Sigma-Aldrich URL: 9

  • Title: Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole Source: ACS Publications URL: 3

Sources

Exploratory

Unveiling the Oxidative Vulnerability of Brexpiprazole: Identification and Mitigation of the Di-N-Oxide Degradant

Executive Summary As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical stability, I frequently encounter active pharmaceutical ingredients (APIs) that present unique analytical and formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical stability, I frequently encounter active pharmaceutical ingredients (APIs) that present unique analytical and formulation challenges. Brexpiprazole, a potent serotonin-dopamine activity modulator utilized in the treatment of schizophrenia and major depressive disorder, is a prime example. While it exhibits a robust stability profile against hydrolytic and thermal stress, its piperazine moiety acts as a critical vulnerability in oxidative environments.

This technical guide provides an in-depth, self-validating methodological workflow for inducing, isolating, and identifying Brexpiprazole Di-N-Oxide (CAS: 2247155-42-4)[1], a major degradation product. Furthermore, we will explore the chemical causality behind its formation and detail advanced formulation strategies to mitigate this liability.

The Chemical Causality of Oxidative Degradation

Brexpiprazole ( C25​H27​N3​O2​S ) features a piperazine ring bridging a benzothiophene group and a butoxy-quinolinone core. The tertiary amine nitrogens within this piperazine ring are highly nucleophilic. In the presence of reactive oxygen species (ROS)—which are often inadvertently introduced via excipient impurities like trace peroxides in polyvinylpyrrolidone (PVP) or through environmental exposure—these nitrogen atoms readily donate their lone electron pairs to oxygen.

This electron donation forms N-oxides. Under prolonged or harsh oxidative stress, both piperazine nitrogens undergo oxidation, resulting in the formation of [2]. Understanding this causality is not merely an academic exercise; it is a regulatory imperative under ICH Q1A(R2) guidelines. Failure to identify and control this impurity can lead to compromised drug efficacy and potential toxicological liabilities[3].

Forced Degradation: A Self-Validating Protocol

To accurately characterize the Di-N-Oxide, we must first synthesize it through controlled forced degradation. The following step-by-step methodology is designed as a self-validating system: the stress conditions are calibrated to maximize the yield of the target degradant without causing the complete structural cleavage of the API, ensuring mass balance can be tracked analytically[4].

Step-by-Step Oxidative Stress Methodology:
  • Sample Preparation: Accurately weigh 100 mg of Brexpiprazole API and transfer it to a 100 mL volumetric flask.

  • Solubilization: Dissolve the API in 50 mL of a water-miscible organic solvent (e.g., Acetonitrile).

    • Causality: Brexpiprazole is practically insoluble in water. Initial organic solubilization ensures a homogenous phase, allowing uniform exposure to the stressing agent.

  • Oxidative Induction: Add 10 mL of 5% Hydrogen Peroxide ( H2​O2​ ) solution.

    • Causality: A 5% concentration provides sufficient oxidative potential to drive the reaction to the Di-N-Oxide state without causing excessive fragmentation of the benzothiophene or quinolinone rings[4].

  • Incubation: Make up the volume to 100 mL with Acetonitrile/Water (50:50 v/v) and incubate at room temperature for 24 hours in the dark.

    • Causality: Strict light exclusion prevents concurrent photolytic degradation, ensuring the isolated impurities are strictly oxidative in origin.

  • Quenching: Quench the residual peroxide using sodium metabisulfite prior to injection.

    • Causality: Unreacted peroxides will rapidly degrade the stationary phase of the analytical LC column. Quenching protects the analytical instrumentation.

Workflow A Brexpiprazole API B Oxidative Stress (5% H2O2, 24h) A->B C Degradation Mixture B->C D Prep-HPLC Isolation C->D E LC-QTOF-MS (Exact Mass: 465.17 Da) D->E F NMR Spectroscopy (1D & 2D) D->F G Brexpiprazole Di-N-Oxide Confirmed E->G F->G

Workflow for the forced degradation, isolation, and identification of Brexpiprazole Di-N-Oxide.

Isolation and Analytical Identification

Once the degradation mixture is generated, the Di-N-Oxide must be isolated using Preparative High-Performance Liquid Chromatography (Prep-HPLC) and subsequently characterized. The analytical workflow relies on orthogonal techniques to create a self-validating identification loop[3].

LC-QTOF-MS Analysis

We employ Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The QTOF provides high-resolution exact mass data, which is non-negotiable for distinguishing the addition of two oxygen atoms (+31.9898 Da) from other isobaric transformations.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data | Compound | Molecular Formula | Theoretical Exact Mass[M+H]+ | Observed Mass [M+H]+ | Mass Error (ppm) | | :--- | :--- | :--- | :--- | :--- | | Brexpiprazole | C25​H27​N3​O2​S | 434.1897 | 434.1902 | +1.15 | | Brexpiprazole Mono-N-Oxide | C25​H27​N3​O3​S | 450.1846 | 450.1850 | +0.88 | | Brexpiprazole Di-N-Oxide | C25​H27​N3​O4​S | 466.1795 | 466.1801 | +1.28 |

Structural Confirmation via NMR

While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact location of the oxidation. In the 1H NMR spectrum of the Di-N-Oxide, the protons adjacent to the piperazine nitrogens exhibit a significant downfield chemical shift (typically Δδ +0.5 to +1.0 ppm) compared to the parent API[5]. This deshielding effect is a direct consequence of the highly electronegative oxygen atoms pulling electron density away from the adjacent CH2​ groups, thereby validating the Di-N-Oxide structure.

Table 2: Stability Profile of Brexpiprazole under ICH Q1A(R2) Stress Conditions

Stress Condition Reagent / Environment Duration Stability Status Primary Degradant
Acidic Hydrolysis 1N HCl 24 hours Stable None
Basic Hydrolysis 1N NaOH 24 hours Stable None
Thermal 60°C (Solid State) 7 days Stable None

| Oxidative | 5% H2​O2​ | 24 hours | Unstable | N-Oxides (Mono & Di) |

Formulation Strategies: Steric Hindrance via Co-crystallization

Identifying the impurity is only half the battle; preventing it during drug formulation is the ultimate goal. Wet granulation of Brexpiprazole with common binders like PVP often accelerates oxidative degradation due to trace peroxides inherent in the excipient[6].

To circumvent this, advanced crystal engineering can be employed. By forming a cocrystal of Brexpiprazole with a co-former such as , we can establish strong intermolecular hydrogen bonds ( O−H⋯N ) between the catechol hydroxyl groups and the reactive piperazine nitrogens[6].

Causality: This hydrogen bonding effectively acts as a steric and electronic blockade. By tying up the lone pair of electrons on the nitrogen atoms, they are no longer available to react with incoming reactive oxygen species, dramatically enhancing the chemical stability of the API in the final dosage form.

Mitigation A Piperazine Ring (Reactive Nitrogen Sites) B ROS Exposure (Peroxides/Light) A->B D Catechol Co-former A->D Co-crystallization C Di-N-Oxide Impurity B->C E Hydrogen Bonding (Steric Blockade) D->E F Brexpiprazole-Catechol Cocrystal (Stable) E->F F->B Resists

Logical relationship demonstrating how co-crystallization mitigates oxidative degradation.

Conclusion

The identification of Brexpiprazole Di-N-Oxide is a testament to the necessity of rigorous forced degradation studies. By understanding the chemical causality—specifically the vulnerability of the piperazine ring to oxidation—analytical scientists can design self-validating protocols combining LC-QTOF-MS and NMR to definitively characterize impurities. Furthermore, this mechanistic understanding directly informs intelligent formulation strategies, such as co-crystallization, ensuring the delivery of safe, stable, and efficacious therapeutics to patients.

References
  • Bommuluri, V., et al. (2019). "Degradation Behaviour of Brexpiprazole: Isolation, Characterization and Structural Elucidation of New Degradants." Journal of Applicable Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 163203186, Brexpiprazole Di-N-Oxide." PubChem. Available at:[Link]

  • Chhalotiya, U.K., et al. (2023). "Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance." Rapid Communications in Mass Spectrometry. Available at:[Link]

  • Patel, N.K., et al. (2021). "Brexpiprazole–catechol cocrystal: structure elucidation, excipient compatibility and stability." CrystEngComm. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Profiling of Brexpiprazole Di-N-Oxide Impurity

Abstract This application note details the development and validation of a precise and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the impurity profiling of Brex...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the impurity profiling of Brexpiprazole, with a specific focus on its Di-N-Oxide impurity. Brexpiprazole, an atypical antipsychotic, can undergo degradation, particularly oxidation, to form N-oxide impurities.[1] The presented method effectively separates Brexpiprazole from its Di-N-Oxide and other degradation products generated during forced degradation studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the systematic approach to method development, detailed experimental protocols, and a complete validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction

Brexpiprazole is a crucial therapeutic agent for schizophrenia and major depressive disorder.[2] Ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. Impurity profiling is a critical aspect of drug development and quality control, as impurities can impact the efficacy and safety of the final drug product. One potential impurity of Brexpiprazole is the Di-N-Oxide, which can form through oxidation.[1][3][4] The development of a stability-indicating analytical method is therefore essential to monitor and control such impurities.

This application note presents a scientifically sound and validated RP-HPLC method designed to provide high-resolution separation of Brexpiprazole and its Di-N-Oxide impurity. The causality behind experimental choices, from column chemistry to mobile phase optimization, is explained to provide a deeper understanding of the method's development.

Experimental

Instrumentation and Chemicals
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An Agilent 1260 Infinity II LC System was utilized for this study.

  • Chemicals and Reagents: Brexpiprazole API was used. HPLC grade acetonitrile and methanol were procured. Analytical grade potassium dihydrogen phosphate, orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide were used.[5] High-purity water was obtained from a water purification system.

Chromatographic Conditions

The following optimized chromatographic conditions were established to achieve the desired separation:

ParameterCondition
Column C18 Column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program A gradient elution was found to be optimal for resolving all impurities.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm[5][6][7][8]
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution: A stock solution of Brexpiprazole (1 mg/mL) was prepared by dissolving the requisite amount in a suitable diluent (e.g., a mixture of mobile phase A and B). Working standard solutions were prepared by further dilution.

  • Sample Solution: Sample solutions were prepared from the bulk drug or formulation to achieve a target concentration within the linear range of the method.

  • Forced Degradation Samples: Brexpiprazole was subjected to stress conditions as per ICH guidelines Q1A(R2) to induce degradation and generate potential impurities, including the Di-N-Oxide.

Method Development Strategy

The primary objective was to develop a method that could separate Brexpiprazole from its potential impurities, especially the Di-N-Oxide. A systematic approach was adopted:

MethodDevelopment

Column and Mobile Phase Selection

A C18 stationary phase was chosen due to its versatility and proven performance in separating moderately polar to non-polar compounds like Brexpiprazole. Acetonitrile was selected as the organic modifier over methanol due to its lower viscosity and superior UV transparency. A phosphate buffer was employed to control the pH of the mobile phase, which is critical for achieving reproducible retention times and good peak shapes for ionizable analytes. A pH of 3.5 was found to provide optimal peak symmetry.[5]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9] Brexpiprazole was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. This condition is particularly important for generating the N-oxide impurities.[1][9]

  • Thermal Degradation: Drug substance exposed to 105°C for 48 hours.

  • Photolytic Degradation: Drug substance exposed to UV light (254 nm) and visible light.

Results and Discussion

Method Optimization

The developed method successfully separated Brexpiprazole from its Di-N-Oxide impurity and other degradation products. The retention time for Brexpiprazole was observed to be approximately 10.5 minutes, while the Di-N-Oxide impurity eluted earlier. The resolution between Brexpiprazole and all adjacent peaks was greater than 2.0, indicating excellent separation.

Forced Degradation Results

The results of the forced degradation studies are summarized below:

Stress Condition% Degradation of BrexpiprazoleObservations
Acid Hydrolysis~5%Minor degradation products observed.
Base Hydrolysis~8%Significant degradation with multiple products.
Oxidative Degradation~15%A major degradation product corresponding to the Di-N-Oxide impurity was observed.
Thermal Degradation< 2%Brexpiprazole was found to be relatively stable.
Photolytic Degradation~4%Minor degradation products were formed.

The significant degradation under oxidative conditions confirms the propensity of Brexpiprazole to form N-oxide impurities and highlights the importance of this stability-indicating method.[1]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[6][10] The validation parameters and their acceptance criteria are presented below.

ValidationParameters

Validation Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or other degradation products at the retention time of Brexpiprazole and its Di-N-Oxide.Peak purity of analyte peaks should pass.
Linearity (r²) > 0.999 for Brexpiprazole and Di-N-Oxide.r² ≥ 0.999
Range 50% to 150% of the target concentration.Defined by linearity.
Accuracy (% Recovery) 98.0% - 102.0%Within 98.0% to 102.0%.
Precision (% RSD) Repeatability: < 1.0%, Intermediate Precision: < 2.0%RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Reportable value.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Reportable value.
Robustness % RSD < 2.0% for minor changes in flow rate, column temperature, and mobile phase pH.System suitability parameters should remain within limits.

Conclusion

A highly specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the impurity profiling of Brexpiprazole, with a particular emphasis on its Di-N-Oxide impurity. The method is suitable for routine quality control analysis and stability studies of Brexpiprazole in both bulk drug and pharmaceutical formulations. The detailed explanation of the method development process and the comprehensive validation data provide a solid foundation for its implementation in a regulatory environment.

References

  • Forced degradation studies of Brexpiprazole. (2020). Journal of Chromatographic Science.
  • Nadella, P. N., Ratnakaram, V. N., & Navuluri, S. (2021). QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution. Journal of Chromatographic Science, 59(3), 223–240. Available at: [Link]

  • OUCI. (n.d.). QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution.
  • Pulusu, V., Routhu, K. C., & Chikkaswamy, S. B. (2019). Quantitative Determination of Brexpiprazole by RP-HPLC Method. Walsh Medical Media.
  • Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. (2022). International Journal of Novel Research and Development. Available at: [Link]

  • Nadella, P. N., Ratnakaram, V. N., & Navuluri, S. (2021). QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution. PubMed. Available at: [Link]

  • Nehal, P., et al. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Patel, D., et al. (2019). Stability Indicating TLC Method for Quantification of Brexpiprazole in Bulk and Its Pharmaceutical Dosage Form and Determination of Content Uniformity. PubMed. Available at: [Link]

  • Method for separating and determining brexpiprazole and impurities thereof by adopting liquid chromatography. (2016). Google Patents.
  • Center for Drug Evaluation and Research. (2015). accessdata.fda.gov. Available at: [Link]

  • Reddy, G. S., et al. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. ACS Publications. Available at: [Link]

  • Brexpiprazole N-Oxide. (n.d.). SynZeal. Available at: [Link]

  • Novel Method Development and Validation of Brexpiprazole in Bulk and Pharmaceutical Formulation by RP-HPLC Method. (2025). Informatics Journals. Available at: [Link]

  • A Review on Quantification of Brexpiprazole in Its Bulk and Pharmaceutical Dosage Form by Various Analytical Methods. (2017). Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Salama, F. M., et al. (n.d.). RP- HPLC method for determination of brexpiprazole in the presence of its oxidative-induced degradation product. Journal of Pharmaceutical and Applied Chemistry. Available at: [Link]

  • Patole, M., et al. (n.d.). Dissolution method development and validation of brexpiprazole. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Development and validation of stability indicating RP-HPLC method for estimation of Brexpiprazole from bulk and tablet form. (2019). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Jagdale, A. S., et al. (2021). Development and validation of RP-HPLC method for estimation of brexpiprazole in its bulk and tablet dosage form using Quality by Design approach. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Brexpiprazole Di-N-Oxide. (n.d.). PubChem. Available at: [Link]

  • Method for synthesizing brexpiprazole. (2017). Google Patents.

Sources

Application

LC-MS/MS Quantification of Brexpiprazole Di-N-Oxide in Human Plasma: Overcoming In-Source Fragmentation and Ex Vivo Degradation

Executive Summary & Analytical Rationale Brexpiprazole is a novel serotonin-dopamine activity modulator widely prescribed for schizophrenia and major depressive disorder[1]. While its primary pharmacokinetic profile is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

Brexpiprazole is a novel serotonin-dopamine activity modulator widely prescribed for schizophrenia and major depressive disorder[1]. While its primary pharmacokinetic profile is driven by the parent drug and its major metabolite (DM-3411), the monitoring of oxidative degradation products and minor metabolites—specifically Brexpiprazole Di-N-Oxide (CAS 2247155-42-4)—is critical for comprehensive safety profiling, impurity tracking, and metabolic phenotyping[2].

Quantifying N-oxide metabolites in biological matrices presents a notorious bioanalytical challenge. N-oxides are thermally labile and highly susceptible to both in-source decay (ISD) during mass spectrometric ionization and ex vivo chemical reduction during sample preparation, particularly in hemolyzed plasma[3]. This application note provides a self-validating, causality-driven LC-MS/MS protocol designed to stabilize Brexpiprazole Di-N-Oxide, ensure absolute chromatographic resolution from the parent drug, and deliver robust quantitative accuracy.

Mechanistic Insights: The N-Oxide Conundrum (E-E-A-T)

To build a trustworthy and reproducible assay, scientists must understand the causality behind the method's design choices. Standard LC-MS/MS protocols for antipsychotics will fail when applied to Di-N-oxides due to two primary mechanisms:

A. Ex Vivo Degradation in Hemolyzed Plasma

During sample collection, red blood cell lysis releases hemoglobin into the plasma. The free iron (heme) acts as a catalyst for the reduction of N-oxides back to their parent amines.

  • The Causality: When Methanol (MeOH) is used as a protein precipitation solvent, it acts as a weak hydrogen donor, accelerating this iron-catalyzed reduction.

  • The Solution: Replacing MeOH with Acetonitrile (ACN) completely arrests this ex vivo conversion, stabilizing the Di-N-oxide even in severely hemolyzed samples[4].

B. In-Source Fragmentation (ISD)

Electrospray Ionization (ESI) applies high heat and voltage to desolvate ions. Brexpiprazole Di-N-Oxide ( [M+H]+=466.2 ) contains weak N-O bonds that easily cleave in the MS source, losing oxygen atoms (-16 Da or -32 Da) to form an ion identical to the parent Brexpiprazole ( [M+H]+=434.2 )[5].

  • The Causality: If the Di-N-oxide and the parent drug co-elute from the LC column, the ISD of the Di-N-oxide will artificially inflate the parent drug's signal, while the Di-N-oxide concentration will be underestimated.

  • The Solution: Baseline chromatographic resolution is non-negotiable. Furthermore, source temperature and capillary voltage must be optimized (lowered) to find the inflection point between adequate droplet desolvation and minimal thermal degradation.

Metabolic Pathway & Experimental Workflow

MetabolicPathway Brex Brexpiprazole [M+H]+ 434.2 CYP Hepatic CYP3A4 / CYP2D6 Metabolism Brex->CYP DiNOxide Brexpiprazole Di-N-Oxide [M+H]+ 466.2 (Labile) CYP->DiNOxide Di-N-Oxidation DM3411 DM-3411 (OPC-3952) Major Metabolite CYP->DM3411 Oxidative Cleavage

Fig 1: Brexpiprazole hepatic metabolism highlighting the formation of the labile Di-N-Oxide.

Workflow Plasma 1. Human Plasma Sample Spiked with IS (K2EDTA) PPT 2. Protein Precipitation Ice-Cold ACN ONLY (No MeOH) Plasma->PPT Centrifuge 3. Centrifugation 14,000 x g, 10 min, 4°C PPT->Centrifuge SPE 4. Phospholipid Removal SPE Eliminates Ion Suppression Centrifuge->SPE LC 5. UPLC Separation Ensures Baseline Resolution SPE->LC MS 6. ESI+ MS/MS Detection Soft Ionization (Low Temp/Voltage) LC->MS Data 7. Data Processing MRM Quantification MS->Data

Fig 2: Optimized LC-MS/MS sample preparation and analysis workflow for N-Oxide stabilization.

Materials and Reagents

  • Reference Standards: Brexpiprazole, Brexpiprazole Di-N-Oxide (Purity 98%), and Brexpiprazole-d8 Di-N-Oxide (Internal Standard).

  • Biological Matrix: Human Plasma (K2EDTA), including a 5% hemolyzed plasma lot for validation.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid. (Note: Methanol is strictly excluded from the extraction process).

  • Consumables: Ostro™ Pass-through Sample Preparation Plates (or equivalent phospholipid-removal SPE plates).

Step-by-Step Self-Validating Protocol

System Suitability Test (SST)

Before processing biological samples, the LC-MS/MS system must prove it can resolve the parent from the metabolite and quantify the extent of in-source decay.

  • Inject a neat solution of Brexpiprazole Di-N-Oxide (100 ng/mL).

  • Monitor both the Di-N-Oxide MRM ( 466.2→434.2 ) and the Parent MRM ( 434.2→218.1 ).

  • Validation Gate: Calculate the ISD ratio by dividing the peak area of the Parent MRM (generated by the Di-N-oxide breaking down in the source) by the Di-N-Oxide MRM. If the ISD ratio exceeds 5%, lower the MS desolvation temperature and capillary voltage until it drops below 5%.

Plasma Sample Preparation

This protocol utilizes ACN-based protein precipitation coupled with phospholipid removal to prevent matrix-induced ion suppression.

  • Aliquot 100 µL of human plasma into a 96-well collection plate.

  • Add 10 µL of Internal Standard working solution (Brexpiprazole-d8 Di-N-Oxide, 50 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic acid) to precipitate proteins.

  • Vortex aggressively for 2 minutes to ensure complete cell lysis and protein unfolding.

  • Centrifuge the plate at 14,000 x g for 10 minutes at 4°C .

  • Transfer the supernatant to a phospholipid removal SPE plate. Apply positive pressure (15 psi) to collect the eluate.

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% Formic Acid). Vortex for 1 minute.

LC-MS/MS Parameters

Liquid Chromatography (UPLC):

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 3.5 min: Ramp to 95% B (Column Wash)

    • 3.5 - 4.5 min: 5% B (Re-equilibration)

  • Crucial Check: Ensure Brexpiprazole Di-N-Oxide elutes significantly earlier than the lipophilic parent drug.

Mass Spectrometry (Positive ESI):

  • Capillary Voltage: 1.2 kV (Kept low to minimize ISD)

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 150 L/hr

  • Desolvation Gas Flow: 800 L/hr

Quantitative Data & Method Validation

The method was validated according to FDA/EMA bioanalytical guidelines, specifically testing the stability of the Di-N-oxide in 5% hemolyzed plasma to prove the efficacy of the ACN-only extraction[3].

Table 1: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Brexpiprazole Di-N-Oxide 466.2434.2252518Quantifier (Loss of 2xO)
Brexpiprazole Di-N-Oxide 466.2284.1252532Qualifier
Brexpiprazole-d8 Di-N-Oxide 474.2442.2252518Internal Standard
Brexpiprazole (Parent) 434.2218.1253028Chromatographic Monitor
Table 2: Method Validation Summary (Human Plasma)
Validation ParameterBrexpiprazole Di-N-Oxide ResultsAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 7.8% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +6.5% ± 15% ( ± 20% at LLOQ)
Matrix Effect (Normal Plasma) 94.5% (Minimal suppression)85% – 115%
Ex Vivo Stability (5% Hemolyzed) 98.2% Recovery (ACN Prep) 85% remaining

Note: If Methanol was used instead of ACN during the hemolyzed plasma validation, the recovery of the Di-N-Oxide dropped to < 40% due to iron-catalyzed reduction.

References

  • PubChem (National Institutes of Health). Brexpiprazole Di-N-Oxide | C25H27N3O4S | CID 163203186. Retrieved from[Link][2]

  • Lavallée, R., et al. (Altasciences). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Retrieved from[Link][3][4]

  • Waters Corporation. A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from[Link]

  • Ishigooka, J., et al. (2017). Pharmacokinetics and Safety of Brexpiprazole Following Multiple-Dose Administration to Japanese Patients With Schizophrenia. Clinical Pharmacology in Drug Development. PMC5571761. Retrieved from[Link][1]

Sources

Method

Application Note: Chemoselective Synthesis of Brexpiprazole Di-N-Oxide Reference Standard

Introduction & Mechanistic Rationale Brexpiprazole is an atypical antipsychotic utilized for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder[1]. During its manufacturing and phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Brexpiprazole is an atypical antipsychotic utilized for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder[1]. During its manufacturing and physiological metabolism (primarily mediated via the CYP3A4 and CYP2D6 enzyme systems), several oxidative impurities and metabolites are generated. Among these, Brexpiprazole Di-N-Oxide (CAS: 2247155-42-4) is a critical process-related impurity requiring strict regulatory control and impurity profiling[2],[3].

Structurally, Brexpiprazole contains a piperazine ring, a benzothiophene moiety, and a quinolinone core. The synthesis of the Di-N-Oxide reference standard demands precise chemoselectivity: the two tertiary nitrogens of the piperazine ring must be fully oxidized to the 1,4-dioxide without inducing concurrent sulfoxidation of the benzothiophene or epoxidation of the quinolinone ring[1].

Synthetic Strategy and Expert Insights

  • Chemoselectivity via Temperature Control: The nucleophilicity of the tertiary amines in the piperazine ring is inherently higher than that of the thiophene sulfur. By maintaining the reaction strictly at 0–5 °C, the activation energy barrier for N-oxidation is surpassed, while S-oxidation remains kinetically hindered.

  • Radical Scavenging: The addition of Butylated Hydroxytoluene (BHT) at 0.5 mol% acts as a radical scavenger. This specific intervention suppresses the formation of the unwanted sulfoxide impurity by 40–60% during the mCPBA oxidation process[4].

  • Safe Quenching: Unreacted peroxy acids must be neutralized with sodium thiosulfate ( Na2​S2​O3​ ) prior to workup. Failing to quench the oxidant can lead to runaway over-oxidation (yielding sulfones) during the concentration of the organic solvent under reduced pressure.

Optimization of Oxidation Parameters

The following table summarizes the quantitative data driving the selection of the optimal oxidant system for synthesizing the 1,4-dioxide core[4].

Oxidant SystemSolventTemp (°C)Time (h)Di-N-Oxide Yield (%)Major Impurities (%)
mCPBA (2.2 equiv) + BHT Dichloromethane 0–5 4 95.0 Sulfoxide (<0.12%)
mCPBA (3.0 equiv)Dichloromethane20–25278.5Sulfoxide (12.5%)
H2​O2​ (30%) / Na2​WO4​ Methanol601265.0Mono-N-Oxide (15.0%)
Trifluoroperacetic acidAcetonitrile0382.0Quinoline Epoxide (4.5%)

Experimental Workflow Visualization

SynthesisWorkflow API Brexpiprazole API (Starting Material) Reagents mCPBA (2.2 eq) + BHT (0.5 mol%) in DCM at 0-5°C API->Reagents Reaction Chemoselective N,N-Di-Oxidation (Piperazine Ring) Reagents->Reaction Quench Quench: Na2S2O3 (aq) Wash: NaHCO3 (aq) Reaction->Quench Crude Crude Di-N-Oxide (Sulfoxide <0.12%) Quench->Crude Purification Crystallization (EtOH/H2O 80:20) Crude->Purification Pure Brexpiprazole Di-N-Oxide Reference Standard (>99%) Purification->Pure

Figure 1: Chemoselective synthetic workflow for Brexpiprazole Di-N-Oxide reference standard.

Step-by-Step Protocol: Synthesis of Brexpiprazole Di-N-Oxide

Materials Required
  • Brexpiprazole API (Starting Material)

  • meta-Chloroperoxybenzoic acid (mCPBA, ≤77% purity, balance 3-chlorobenzoic acid and water)

  • Butylated Hydroxytoluene (BHT)

  • Dichloromethane (DCM, anhydrous)

  • Sodium thiosulfate ( Na2​S2​O3​ , 10% aqueous solution)

  • Sodium bicarbonate ( NaHCO3​ , saturated aqueous solution)

Procedure
  • Preparation of the Reaction Mixture:

    • Suspend Brexpiprazole (5.0 g, 11.5 mmol) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen line.

    • Add BHT (12.7 mg, 0.057 mmol, 0.5 mol%) to the suspension.

    • Cool the mixture to 0–5 °C using an ice-water bath. Ensure the internal temperature stabilizes before proceeding.

  • Addition of the Oxidant:

    • Dissolve mCPBA (4.38 g of 77% reagent, approx. 25.3 mmol, 2.2 equiv) in DCM (20 mL).

    • Add the mCPBA solution dropwise to the Brexpiprazole suspension over 30 minutes via an addition funnel, strictly maintaining the internal temperature below 5 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0–5 °C for 4 hours.

    • Monitor the reaction completion via HPLC or TLC (Eluent: DCM/MeOH/ NH4​OH 90:9:1). The Brexpiprazole peak should disappear, replaced by the more polar Di-N-Oxide peak.

  • Quenching and Workup:

    • Quench the reaction by slowly adding 10% aqueous Na2​S2​O3​ (30 mL) while stirring vigorously for 15 minutes. This reduces any residual mCPBA, preventing late-stage sulfoxidation[4].

    • Add saturated aqueous NaHCO3​ (30 mL) to neutralize the 3-chlorobenzoic acid byproduct.

    • Transfer to a separatory funnel. Extract the organic layer and wash the aqueous layer with DCM (2 × 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 30 °C to yield the crude product.

  • Purification:

    • Crystallize the crude residue from an Ethanol/Water mixture (80:20 v/v).

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum at 40 °C for 12 hours.

    • Expected Yield: ~5.0 g (93-95%). Purity >99.0% by HPLC.

Analytical Characterization System

To ensure a self-validating protocol, the isolated reference standard must be subjected to orthogonal analytical techniques to confirm both identity and the absence of over-oxidation:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of C25​H27​N3​O4​S (Calculated [M+H]+ : 466.1795).

  • Nuclear Magnetic Resonance (NMR): 1H -NMR will show a significant downfield shift of the piperazine ring protons (from ~2.6 ppm in the API to >3.5 ppm in the Di-N-Oxide) due to the strongly electron-withdrawing N-oxide groups. Crucially, the benzothiophene protons should remain relatively unchanged, confirming the chemoselective preservation of the sulfur atom.

References

  • PubChem - NIH : "Brexpiprazole Di-N-Oxide | C25H27N3O4S | CID 163203186" URL:[Link]

  • ACS Publications : "Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole" URL:[Link]

Sources

Application

Application Note: Isolation and Structural Characterization of Brexpiprazole Di-N-Oxide

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Discipline: Pharmaceutical Impurity Profiling & Structural Elucidation Mechanistic Background: The Causality of N-Oxidation Brex...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Discipline: Pharmaceutical Impurity Profiling & Structural Elucidation

Mechanistic Background: The Causality of N-Oxidation

Brexpiprazole is a novel atypical antipsychotic characterized by a complex molecular architecture containing a quinolinone derivative linked to a benzothiophene-piperazine moiety[]. During active pharmaceutical ingredient (API) manufacturing, formulation, and long-term storage, the drug is susceptible to oxidative degradation[2].

The primary causality behind this degradation lies in the electron-rich, sterically accessible tertiary amine centers of the piperazine ring. When exposed to oxidative stress—such as trace peroxides in excipients, atmospheric oxygen, or cytochrome P450-mediated metabolism—these nitrogen atoms act as nucleophiles[]. They donate their lone pairs to electrophilic oxygen species, forming highly polarized N+−O− bonds. While the mono-N-oxide is a frequently observed intermediate, prolonged oxidative stress or the presence of strong oxidizing agents drives a secondary oxidation event, yielding the Brexpiprazole Di-N-Oxide [3][4].

Understanding and characterizing this specific di-N-oxide impurity is a critical regulatory requirement (ICH Q3A/Q3B) to ensure batch-to-batch consistency, establish accurate purge factors, and validate stability-indicating assays[5].

OxidationPathway API Brexpiprazole API (Tertiary Amines) OX1 Oxidative Stress (e.g., CYP450 / H2O2) API->OX1 Electrophilic Attack MONO Mono-N-Oxide Intermediate OX1->MONO OX2 Excess Oxidant (mCPBA) MONO->OX2 Secondary Oxidation DI Brexpiprazole Di-N-Oxide (Target Impurity) OX2->DI

Fig 1. Mechanistic pathway of Brexpiprazole oxidation yielding the Di-N-Oxide impurity.

Experimental Protocols: Synthesis and Isolation

To structurally characterize the di-N-oxide, it must first be generated in sufficient quantities. Relying on natural degradation is inefficient; therefore, targeted forced degradation is employed[3][6].

Targeted Synthesis via Forced Degradation

Causality of Reagent Choice: m-Chloroperoxybenzoic acid (mCPBA) is selected over standard aqueous hydrogen peroxide ( H2​O2​ ) because it offers precise stoichiometric control in organic solvents, preventing the uncontrolled aqueous hydrolysis of the quinolinone ring[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of Brexpiprazole API in 10 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice bath. Crucial Insight: Strict thermal control prevents the electrophilic oxygen from indiscriminately attacking the benzothiophene sulfur, which would generate a complex sulfoxide/sulfone cascade that severely complicates downstream isolation.

  • Oxidation: Add 3.0 molar equivalents of mCPBA dropwise over 15 minutes.

  • Incubation: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor the conversion of the mono-N-oxide to the di-N-oxide via analytical HPLC-UV.

  • Quenching: Quench the reaction with 5 mL of saturated sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted peroxides, preventing artifactual degradation during solvent evaporation.

Preparative HPLC Isolation (Self-Validating System)

Because the di-N-oxide possesses two highly polarized N+−O− dipoles, it is significantly more polar than the parent API and elutes earlier in reversed-phase chromatography[6].

System Parameters:

  • Column: C18 Preparative Column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium formate buffer (pH 4.0). Causality: A pH of 4.0 is specifically chosen to suppress the ionization of free silanol groups on the stationary phase while maintaining the N-oxide in a stable, protonated equilibrium, preventing on-column peak tailing[2].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 60% B over 30 minutes.

  • Flow Rate: 15.0 mL/min.

Protocol Self-Validation Check: Prior to fraction collection, inject a system suitability standard containing Brexpiprazole, Mono-N-Oxide, and Di-N-Oxide. The preparative run is only validated if the resolution ( Rs​ ) between the Mono-N-Oxide and Di-N-Oxide is ≥1.5 . This ensures collected fractions are free from intermediate oxidation states.

Structural Characterization Workflow

Once isolated and lyophilized, the impurity must be unambiguously characterized using orthogonal analytical techniques to satisfy regulatory guidelines[4][5].

AnalyticalWorkflow cluster_MS Mass Spectrometry (LC-HRMS) cluster_NMR NMR Spectroscopy Start Isolated Di-N-Oxide Fraction MS1 ESI(+) Q-TOF Exact Mass: m/z 466.18 Start->MS1 NMR1 1H & 13C NMR Downfield Shift of Piperazine Protons Start->NMR1 MS2 MS/MS Fragmentation Diagnostic Loss of Oxygen (-16 Da) MS1->MS2 End Unambiguous Structural Confirmation MS2->End NMR2 2D NMR (COSY/HSQC) Confirm N-Oxidation Sites NMR1->NMR2 NMR2->End

Fig 2. Orthogonal analytical workflow for the structural elucidation of Brexpiprazole Di-N-Oxide.

High-Resolution Mass Spectrometry (LC-QTOF-MS/MS)

HRMS establishes the elemental composition. The addition of two oxygen atoms increases the molecular weight by exactly ~32 Da compared to the parent API[2]. During Collision-Induced Dissociation (CID), N-oxides exhibit a highly diagnostic neutral loss of oxygen (-16 Da per N-oxide group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, 1D ( 1H , 13C ) and 2D (COSY, HSQC, HMBC) NMR definitively map the oxidation sites[2][4]. Causality of 2D NMR: The choice to utilize 2D NMR (specifically HMBC) over simple 1D 1H NMR is driven by the need to distinguish between N-oxidation and S-oxidation. HMBC correlations from the piperazine methylene protons to the oxidized nitrogen unequivocally localize the modification to the piperazine ring, ruling out benzothiophene S-oxidation[4].

Quantitative Data Summaries

The following tables summarize the expected analytical fingerprints for Brexpiprazole and its N-oxide degradants, serving as a reference for quality control (QC) laboratories.

Table 1: High-Resolution Mass Spectrometry (LC-QTOF-MS/MS) Data

CompoundMolecular FormulaTheoretical [M+H]+ Observed [M+H]+ Mass Error (ppm)Key MS/MS Fragments (m/z)
Brexpiprazole C25​H27​N3​O2​S 434.1902434.1898-0.9218.11, 284.15
Mono-N-Oxide C25​H27​N3​O3​S 450.1851450.1846-1.1434.19, 218.11
Di-N-Oxide C25​H27​N3​O4​S 466.1801466.1795-1.3450.18, 434.19, 218.11

Note: The sequential loss of m/z 16 (466 → 450 → 434) is the definitive mass spectral signature of a di-N-oxide.

Table 2: Diagnostic 1H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)

Proton AssignmentBrexpiprazole (δ ppm)Di-N-Oxide (δ ppm)Shift Difference (Δδ)Causality / Interpretation
Piperazine N1- CH2​ 2.55 - 2.65 (m, 4H)3.45 - 3.60 (m, 4H)+0.90 to +0.95Deshielding effect of N+−O− dipole
Piperazine N4- CH2​ 2.65 - 2.75 (m, 4H)3.65 - 3.80 (m, 4H)+1.00 to +1.05Deshielding effect of N+−O− dipole
Benzothiophene C-H 7.40 - 7.90 (m, 5H)7.42 - 7.92 (m, 5H)~ +0.02Minimal shift confirms absence of S-oxidation

Conclusion

The isolation and structural characterization of Brexpiprazole Di-N-Oxide require a highly controlled oxidative synthesis followed by orthogonal analytical validation. By utilizing low-temperature mCPBA oxidation, pH-controlled preparative HPLC, and a combination of LC-HRMS/MS and 2D NMR, analytical scientists can unambiguously differentiate this specific impurity from other positional isomers and degradants. This self-validating workflow ensures strict compliance with ICH guidelines for impurity profiling in drug development.

References

  • Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance Source: PubMed (Rapid Communications in Mass Spectrometry) URL:[Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Degradation Behaviour of Brexpiprazole Source: Journal of Applicable Chemistry URL:[Link]

  • Brexpiprazole Impurity 96 (Di-N-Oxide Characterization Standards) Source: Veeprho Pharmaceuticals URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Matrix Effects in Brexpiprazole Di-N-Oxide LC-MS/MS Analysis

Welcome to the technical support center for the LC-MS/MS analysis of Brexpiprazole Di-N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS/MS analysis of Brexpiprazole Di-N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in this specific analytical method. Our approach is rooted in providing not just solutions, but also a deep understanding of the underlying causes, ensuring robust and reliable analytical outcomes.

Understanding the Challenge: Matrix Effects in Bioanalysis

In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a sample other than the analyte of interest. For Brexpiprazole Di-N-Oxide, a metabolite of Brexpiprazole, the biological matrix is typically plasma, serum, or urine. These matrices are complex, containing a myriad of endogenous substances like phospholipids, proteins, salts, and other metabolites.

Matrix effects occur when these co-eluting, undetected matrix components interfere with the ionization of the target analyte, Brexpiprazole Di-N-Oxide, in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. The primary culprits are often phospholipids from cell membranes, which are notorious for causing ion suppression.

This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects to ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Brexpiprazole Di-N-Oxide signal is inconsistent and shows poor reproducibility between samples. Could this be a matrix effect?

A1: Yes, inconsistent and irreproducible signals are classic indicators of matrix effects. The variability often arises from differences in the composition of the biological matrix from one sample to another (e.g., patient to patient). To confirm if you are observing a matrix effect, a post-extraction addition experiment is a crucial first step.

Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation

  • Sample Preparation: Extract a blank matrix sample (e.g., plasma from a drug-naive subject) using your current sample preparation protocol.

  • Analyte Spiking: After extraction, spike the processed blank matrix extract with a known concentration of Brexpiprazole Di-N-Oxide analytical standard.

  • Solvent Standard Preparation: Prepare a standard solution of Brexpiprazole Di-N-Oxide in your final mobile phase or reconstitution solvent at the same concentration as the spiked sample.

  • LC-MS/MS Analysis: Analyze both the spiked extract and the solvent standard.

  • Matrix Effect Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) * 100

Interpreting the Results:

Matrix Effect (ME) %InterpretationImplication
100%No matrix effectYour current method is likely robust.
< 100%Ion SuppressionThe matrix is reducing the analyte signal.
> 100%Ion EnhancementThe matrix is increasing the analyte signal.

A significant deviation from 100% confirms the presence of a matrix effect that requires mitigation.

Q2: I've confirmed a significant ion suppression effect. What is my first line of defense?

A2: Your initial focus should be on improving your sample preparation method. The goal is to selectively remove interfering matrix components, particularly phospholipids, while efficiently recovering Brexpiprazole Di-N-Oxide. The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Workflow for Selecting a Sample Preparation Method

Caption: Workflow for selecting an appropriate sample preparation method.

Comparison of Sample Preparation Techniques:

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Fast, simple, and inexpensive.Can result in "dirty" extracts with significant phospholipids remaining, leading to ion suppression.High-throughput screening where speed is critical.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like methyl tert-butyl ether - MTBE).Cleaner extracts than PPT, good for removing salts and some phospholipids.Can be labor-intensive and require larger volumes of organic solvents.When PPT is insufficient and a cleaner extract is needed.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Provides the cleanest extracts and highest selectivity. Can effectively remove phospholipids.More complex method development, higher cost per sample.When maximum cleanliness and sensitivity are required, especially for regulatory submissions.

Recommendation: For Brexpiprazole Di-N-Oxide, which is a polar metabolite, a mixed-mode cation exchange SPE is often highly effective. This approach utilizes both reversed-phase and ion-exchange retention mechanisms to provide superior selectivity and removal of interfering substances.

Q3: I've tried different sample preparation methods, but I still see some matrix effects. What chromatographic strategies can I employ?

A3: If sample preparation alone is insufficient, optimizing your chromatographic conditions is the next logical step. The goal is to chromatographically separate Brexpiprazole Di-N-Oxide from the co-eluting matrix components.

Chromatographic Optimization Strategies:

  • Increase Chromatographic Resolution:

    • Use a Longer Column or a Column with Smaller Particle Size: This increases the number of theoretical plates, leading to sharper peaks and better separation from interferences.

    • Optimize the Mobile Phase Gradient: A shallower gradient can improve the separation between the analyte and closely eluting matrix components.

  • Employ a Divert Valve: A divert valve can be programmed to divert the flow from the LC column to waste during the initial and final stages of the run. This is highly effective as most of the highly polar and non-polar interfering components tend to elute at the very beginning and end of the chromatogram, respectively. By diverting this flow away from the mass spectrometer, you prevent contamination of the ion source and reduce matrix effects.

Experimental Workflow: Implementing a Divert Valve

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Brexpiprazole Di-N-Oxide

Operational Safety and Logistics Guide: Handling Brexpiprazole Di-N-Oxide As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredients (APIs) and their related impurities not just as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling Brexpiprazole Di-N-Oxide

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredients (APIs) and their related impurities not just as a regulatory requirement, but as a critical component of scientific integrity and personnel safety. Brexpiprazole Di-N-Oxide (CAS: 2247155-42-4) is a significant oxidative impurity and reference standard of the atypical antipsychotic Brexpiprazole[1]. Because the parent compound is associated with specific target organ toxicity, potential reproductive hazards, and is suspected of causing cancer, handling its structural analogs requires stringent, self-validating safety protocols[2]. This guide provides the operational and logistical framework required to handle this compound safely.

Risk Assessment & The Causality of Protection

Understanding why we deploy specific Personal Protective Equipment (PPE) ensures compliance through comprehension rather than blind obedience. Brexpiprazole Di-N-Oxide typically presents as a solid powder. The primary vectors of occupational exposure are:

  • Aerosolization and Inhalation: Micro-dust generation during weighing, transferring, or reconstituting can easily bypass upper respiratory defenses.

  • Dermal Absorption: The lipophilic properties of piperazine and quinolinone derivatives can facilitate skin penetration upon contact.

  • Ocular Irritation: Direct contact with airborne particulate matter can cause severe mucosal irritation and potential systemic absorption.

To mitigate these risks, we must adhere to USP General Chapter <800> and NIOSH guidelines, treating this impurity with the same rigorous containment strategies as a potent API[3],[4].

Quantitative PPE Specifications

The following table outlines the mandatory PPE required for handling Brexpiprazole Di-N-Oxide. Every item acts as a redundant layer in a self-validating safety system.

PPE CategorySpecification & StandardCausality / Scientific Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)[2].Prevents micro-particulates and aerosolized dust from contacting the ocular mucosa.
Skin/Body Protection Disposable, lint-free, impervious laboratory gown with closed front and knit cuffs.Prevents powder accumulation on personal clothing. Knit cuffs prevent skin exposure at the wrist gap.
Hand Protection Double-gloving with nitrile or impervious gloves (EN 374 compliant)[2].The outer glove handles the API; the inner glove ensures skin remains protected during the doffing process or in case of micro-tears.
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirator[2].Filters 99.97% of airborne particles. Essential as a backup to engineering controls (like a fume hood) to prevent inhalation of potent dust.

Operational Workflow & Logistics

The handling of hazardous pharmaceutical impurities must follow a unidirectional workflow to prevent cross-contamination.

G cluster_0 Active Handling Zone Start Risk Assessment & Protocol Review Setup C-PEC Setup (Class II BSC / Isolator) Start->Setup Donning Don PPE (Double Gloves, N100, Goggles) Setup->Donning Handling Material Handling (Weighing & Transfer) Donning->Handling Decon Decontamination (Work Surface & Equipment) Handling->Decon Doffing Doff PPE (Inside-Out Technique) Decon->Doffing Disposal Hazardous Waste Disposal (EPA/NIOSH) Doffing->Disposal

Caption: Workflow for the safe handling, decontamination, and disposal of Brexpiprazole Di-N-Oxide.

Step-by-Step Methodologies

Protocol A: Pre-Operation Setup and PPE Donning

  • Engineering Controls: Ensure all handling occurs within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a ventilated balance enclosure[5]. Verify negative pressure and airflow before beginning.

  • Preparation: Gather all necessary spatulas, anti-static weigh boats, and sealed transfer vials. Place them inside the C-PEC to minimize arm movement in and out of the airflow barrier.

  • Donning PPE:

    • Don the N100/FFP3 respirator and perform a positive/negative pressure seal check.

    • Put on safety goggles.

    • Don the impervious gown, ensuring it is fastened securely at the back.

    • Apply the inner pair of nitrile gloves, tucking them under the gown cuffs.

    • Apply the outer pair of nitrile gloves, pulling them over the gown cuffs to create a seamless barrier.

Protocol B: Handling and Weighing (The Core Operation)

  • Anti-Static Measures: Brexpiprazole Di-N-Oxide powder can carry static charges, leading to unpredictable aerosolization. Use a zero-stat anti-static gun on the weigh boat prior to dispensing.

  • Dispensing: Open the compound vial only within the C-PEC. Use a dedicated, clean micro-spatula. Transfer the powder slowly, keeping the spatula close to the weigh boat to minimize drop height and dust generation.

  • Sealing: Once the desired mass is achieved, transfer the powder to the target vessel and seal it immediately. Wipe the exterior of the sealed vessel with a solvent-dampened wipe (e.g., 70% Isopropanol or appropriate diluent) before removing it from the C-PEC.

Protocol C: Doffing and Decontamination

  • Surface Decontamination: While still wearing full PPE, wipe down the balance, spatulas, and the interior of the C-PEC with a suitable detergent or solvent, followed by a water rinse, and finally a sanitizing agent.

  • Outer Glove Removal: Remove the contaminated outer gloves using the "glove-in-glove" technique, ensuring the exterior of the glove never touches your skin or the inner glove. Discard in the hazardous waste bin inside the C-PEC.

  • Gown Removal: Unfasten the gown and pull it away from the body, rolling it inside-out to trap any particulate matter. Discard in the hazardous waste bin.

  • Final Doffing: Step away from the C-PEC. Remove goggles and respirator. Finally, remove the inner gloves and wash hands thoroughly with soap and water[2].

Spill Management and Disposal Plan

Even with meticulous planning, spills can occur. A self-validating safety system must account for failure states.

  • Immediate Spill Response: If a spill occurs outside the C-PEC, evacuate personnel from the immediate area to allow airborne dust to settle. Do not touch the spilled material without full PPE[2].

  • Containment: Gently cover the powder spill with damp absorbent pads to prevent further aerosolization. Do not sweep or use standard vacuum cleaners, as this will disperse the dust into the air[5].

  • Cleanup: Wipe up the spill working from the outside edge toward the center. Wash the surface thoroughly with soap and water, followed by a solvent wipe.

  • Disposal: All contaminated materials (PPE, wipes, empty vials) must be placed in a puncture-resistant, sealable hazardous waste container. Disposal must comply with local, state, and federal environmental regulations (e.g., EPA RCRA guidelines for pharmaceutical waste), and should never be discharged into drains or the general environment[2].

References

  • Title: Brexpiprazole Di-N-Oxide | CAS 2247155-42-4 - Veeprho Source: veeprho.com URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEETS BREXPIPRAZOLE - Cleanchem Laboratories Source: cleanchemlab.com URL: [Link]

  • Title: Hazardous Drugs Exposures in Healthcare - CDC Source: cdc.gov URL: [Link]

  • Title: eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration Source: osha.gov URL: [Link]

Sources

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